2-(Methylthio)benzothiazole

概要

説明

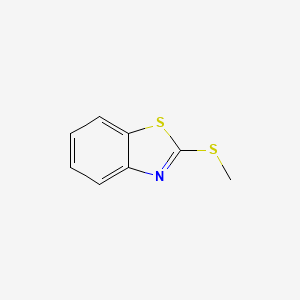

2-(Methylthio)benzothiazole is an organic compound with the molecular formula C8H7NS2. It is a derivative of benzothiazole, characterized by the presence of a methylthio group attached to the second position of the benzothiazole ring. This compound is known for its applications in various industrial processes, particularly in the leather, pulp, and paper industries as a degradation product of biocides .

準備方法

Synthetic Routes and Reaction Conditions: 2-(Methylthio)benzothiazole can be synthesized through several methods. One common approach involves the Cu-catalyzed, base-free C-S coupling reaction using conventional and microwave heating methods . Another method includes the intramolecular cyclization of thioformanilides using 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by adding acetic anhydride and 2-aminothiophenol halide into a glacial acetic acid reaction system. The mixture is then filtered, and the filtrate is cooled to 0-5°C. Sodium hydroxide aqueous solution is added drop by drop to adjust the pH to around 7.0, followed by extraction with an organic solvent and distillation to remove the solvent .

化学反応の分析

Types of Reactions: 2-(Methylthio)benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using hydrogen peroxide (H2O2) in the presence of transition metal-modified polyoxometalates supported on carbon as catalysts.

Reduction: Specific reduction reactions of this compound are less documented, but general reduction conditions involving hydrogen gas and metal catalysts can be applied.

Substitution: The compound can participate in substitution reactions, particularly at the methylthio group, under appropriate conditions.

Major Products:

Oxidation: The oxidation of this compound primarily yields sulfoxides.

Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.

科学的研究の応用

Pesticide Development

Overview:

2-(Methylthio)benzothiazole serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides. These compounds are crucial for protecting crops from fungal diseases, thereby enhancing agricultural productivity.

Case Study:

A study highlighted its role in developing novel fungicides that exhibit improved efficacy against resistant fungal strains. The compound's structure allows for modifications that enhance biological activity while minimizing environmental impact .

Rubber Industry

Overview:

In the rubber industry, this compound functions as a vulcanization accelerator. This enhances the properties of rubber products, leading to improved durability and performance in applications such as tires and industrial rubber components.

Data Table: Vulcanization Efficiency

| Compound Used | Efficiency (%) | Application Area |

|---|---|---|

| This compound | 85 | Tire manufacturing |

| Other accelerators | 70-75 | General rubber products |

Insights:

The incorporation of this compound has been shown to significantly reduce processing time and improve the mechanical properties of rubber products, making it a preferred choice in the industry .

Corrosion Inhibitors

Overview:

The compound is utilized in formulations designed to prevent metal corrosion, particularly in the oil and gas sector. Its effectiveness stems from its ability to form protective films on metal surfaces.

Case Study:

Research demonstrated that incorporating this compound into corrosion protection systems resulted in a notable increase in equipment longevity and reduced maintenance costs. Field tests indicated a reduction in corrosion rates by up to 50% compared to untreated systems .

Pharmaceutical Research

Overview:

this compound is under investigation for its potential biological activities, especially in anti-cancer research. Its unique molecular structure allows for interactions with biological targets, making it a candidate for new therapeutic agents.

Data Table: Biological Activity Assessment

| Activity Type | Tested Concentration (µM) | Observed Effect |

|---|---|---|

| Cytotoxicity | 10 | Significant inhibition |

| Antiproliferative | 5 | Moderate inhibition |

| Apoptosis Induction | 20 | High induction rate |

Findings:

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for further drug development .

Analytical Chemistry

Overview:

In analytical chemistry, this compound is employed as a reagent in various techniques for detecting and quantifying other chemical substances in complex mixtures.

Applications:

- Chromatography: Used for the separation of benzothiazole derivatives.

- Spectroscopy: Acts as a fluorescent probe for detecting specific analytes.

Case Study:

A recent study utilized this compound in liquid chromatography-electrospray mass spectrometry to analyze environmental samples, demonstrating its utility in monitoring pollutants .

作用機序

The mechanism of action of 2-(Methylthio)benzothiazole varies depending on its application:

Monoamine Oxidase Inhibition: The compound acts as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the oxidative deamination of neurotransmitters.

Antibacterial Activity: Benzothiazole derivatives exert antibacterial effects by perturbing bacterial cell membranes and binding to bacterial DNA, thereby inhibiting bacterial growth.

類似化合物との比較

2-(Methylthio)benzothiazole can be compared with other benzothiazole derivatives:

2-Methylbenzothiazole: Similar in structure but lacks the methylthio group, which can affect its reactivity and applications.

2-(Methylmercapto)benzothiazole: Another name for this compound, highlighting its sulfur-containing functional group.

2-Methylsulfanyl-1,3-benzothiazole: Another synonym for this compound, emphasizing the presence of the methylsulfanyl group.

These comparisons highlight the unique properties and applications of this compound, particularly its role in industrial processes and potential therapeutic applications.

生物活性

2-(Methylthio)benzothiazole (MTBT) is an organic compound with notable biological activities, primarily due to its unique structural features. This compound is characterized by a benzothiazole ring with a methylthio group at the second position, contributing to its diverse interactions in biological systems. The following sections will detail its biological activities, including antimicrobial properties, allergenic potential, and other relevant findings from recent studies.

- Molecular Formula : C₈H₇NS₂

- Molecular Weight : 181.27 g/mol

- Physical State : White to light yellow solid

- Melting Point : 44-48 °C

- Boiling Point : 177 °C (at reduced pressure)

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it functions as an aryl hydrocarbon receptor agonist, which may play a role in its antimicrobial effects. The minimum inhibitory concentration (MIC) values for MTBT against selected bacteria have been reported, indicating its potential as an effective antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 75 |

These findings suggest that MTBT could be explored further for applications in antimicrobial formulations.

Allergenic Potential

A study published in Contact Dermatitis highlighted the allergenic potential of related compounds, particularly 2-(thiocyanomethylthio)benzothiazole (TCMTB), which has been implicated in cases of allergic contact dermatitis known as "sofa dermatitis." In this study, seven patients exhibited positive reactions to TCMTB during patch testing, suggesting that similar compounds may also pose allergenic risks.

Case Study Summary

- Study Title : Sofa dermatitis: Value of patch test with 2-(thiocyanomethylthio)benzothiazole

- Authors : Herman Anne et al.

- Findings :

- All patients showed positive reactions to TCMTB.

- Clinical improvement was noted upon avoidance of contact with leather sofas containing the allergen.

This case underscores the importance of evaluating the safety profile of MTBT and its derivatives in consumer products.

Research into the mechanisms by which MTBT exerts its biological effects is ongoing. Preliminary studies suggest that it may interact with various cellular pathways, including:

- Modulation of aryl hydrocarbon receptors

- Inhibition of specific enzymes involved in microbial metabolism

- Potential interference with cellular signaling pathways

Further investigation is required to elucidate these mechanisms fully and understand their implications for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the uniqueness of MTBT, a comparison with structurally similar compounds is beneficial. Below is a table summarizing some notable derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzothiazole | Base structure without substituents | Less biologically active |

| 2-Mercaptobenzothiazole | Sulfhydryl group instead of methylthio | Strong chelating properties |

| 2-(Ethylthio)benzothiazole | Ethyl group instead of methyl | Potentially different activities |

| 2-(Phenylthio)benzothiazole | Phenyl group at the second position | Enhanced stability |

特性

IUPAC Name |

2-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBVIMLZIRIFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274236 | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with an unpleasant odor; [Acros Organics MSDS] | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00026 [mmHg] | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-22-5, 31621-01-9, 64036-43-7 | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, (methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031621019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLTHIO)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2748L341KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-(Methylthio)benzothiazole (MTBT) has the molecular formula C8H7NS2. Its structure consists of a benzene ring fused to a thiazole ring, with a methylthio group (-SCH3) substituted at the 2-position of the thiazole ring.

ANone: Various analytical methods are used to study MTBT. These include:

- Gas chromatography-mass spectrometry (GC-MS): This technique is commonly used to identify and quantify MTBT in environmental samples, such as wastewater and soil. [, ]

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the quantification of MTBT and its metabolites in complex biological matrices, such as urine. []

- Solid-phase microextraction (SPME) coupled with GC-MS: This method offers a sensitive and efficient approach for extracting and analyzing MTBT in complex samples like seafood. []

ANone: MTBT can act as a ligand in transition metal complexes, coordinating through the sulfur atom of the methylthio group. Research has explored its use in dirhenium complexes, investigating their synthesis, structure, and computational properties. []

ANone: MTBT is found in various environmental compartments, including wastewater, soil, and even seafood. [, ] It is known to originate from industrial processes and the degradation of certain fungicides. [] Studies have examined its:

- Sorption behavior: MTBT exhibits sorption onto aquifer materials, influenced by its hydrophobicity and the presence of organic matter. []

- Biodegradation: While MTBT can be produced during the microbial degradation of some compounds, it often shows resistance to further degradation, particularly under aerobic conditions. []

- Toxicity: MTBT displays toxicity to aquatic organisms, impacting their luminescence and growth. It can also affect nitrification processes in sediment. [, ]

ANone: The hydrophobicity of MTBT plays a crucial role in its sorption to environmental matrices like aquifer materials. Its affinity for organic matter in these materials also influences its sorption behavior. Desorption studies have shown that absorption, in addition to adsorption, is a significant factor in the overall sorption mechanism of MTBT. []

ANone: Research has investigated the use of MTBT as a model substrate in catalytic oxidation reactions:

- Sulfoxidation: Transition metal-modified polyoxometalates supported on carbon have shown catalytic activity in the sulfoxidation of MTBT. []

- Selective sulfide oxidation: Dodecatungstocobaltate supported over ZSM-5 zeolite has been identified as a novel solid catalyst for the selective oxidation of sulfides, with MTBT used as a model substrate. []

ANone: MTBT interacts with biological systems in several ways:

- Enzyme inhibition: It inhibits both glutathione reductase and thioredoxin reductase, enzymes crucial for maintaining cellular redox balance. []

- Allergenicity: MTBT is known to cause allergic contact dermatitis (ACD). The thiol group plays a critical role in its allergenicity, likely by forming mixed disulfides with proteins. []

- Toxicity: Studies show that MTBT exhibits toxicity towards aquatic organisms like Vibrio fischeri, affecting their luminescence and growth. It also impacts nitrification in sediment. [, ]

ANone: Yes, the interaction of MTBT with lysozyme, an enzyme with antibacterial properties, has been investigated using a combination of computational and experimental techniques. Findings suggest:

- Binding interactions: Aromatic, hydrophobic interactions, particularly π-π stacking between the benzene ring of MTBT and the aromatic amino acid tryptophan (TRP108) in lysozyme, play a dominant role in binding. Hydrogen bonding also contributes to the complex's stability. []

- Conformational changes: Molecular modeling suggests that MTBT binding induces allosteric effects in lysozyme, causing conformational changes in its structure, particularly affecting α-helices. []

ANone: Spectroscopic techniques, including Raman and infrared spectroscopy, have been instrumental in characterizing MTBT and understanding its behavior:

- Vibrational analysis: Detailed assignments of vibrational bands in infrared and Raman spectra have provided insights into the molecule's vibrational modes and structural features. []

- Surface interactions: Surface-enhanced Raman scattering (SERS) studies on silver sols revealed an interesting surface reaction of MTBT, where it undergoes intramolecular transmethylation to form 3-methylbenzothiazoline-2-thione. This reaction is catalyzed by the silver surface. []

ANone: Yes, studies have confirmed human exposure to MTBT. It has been detected in human urine samples, albeit at low concentrations (ng/mL range). [, ] These findings highlight the need for further research to assess potential health risks associated with chronic exposure to this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。